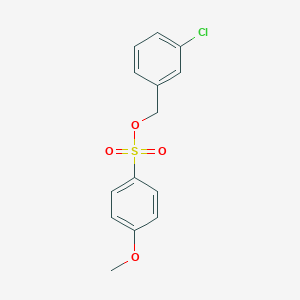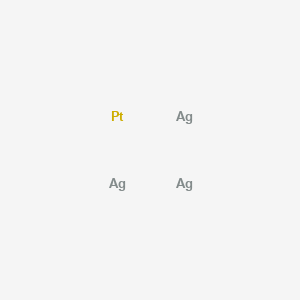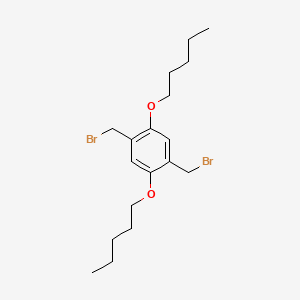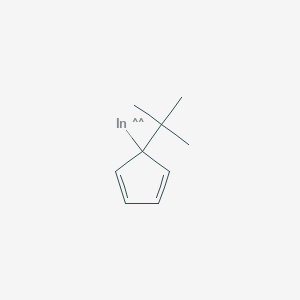
CID 71341983
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] . This compound is a derivative of indium, a post-transition metal, and is characterized by the presence of a cyclopentadienyl ring substituted with a tert-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] typically involves the reaction of indium trichloride with a cyclopentadienyl derivative under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of indium.
Substitution: The cyclopentadienyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include indium oxides, reduced indium species, and substituted cyclopentadienyl derivatives .
Applications De Recherche Scientifique
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and catalysts.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It is utilized in the production of semiconductors and electronic materials.
Mécanisme D'action
The mechanism by which Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopentadienyl ring facilitates binding to these targets, while the indium center participates in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-2,4-dimethyl: Similar structure but with additional methyl groups on the cyclopentadienyl ring.
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-2,4-diethyl: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
138214-81-0 |
|---|---|
Formule moléculaire |
C9H13In |
Poids moléculaire |
236.02 g/mol |
InChI |
InChI=1S/C9H13.In/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3; |
Clé InChI |
YENYDHNZYFNKOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(C=CC=C1)[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


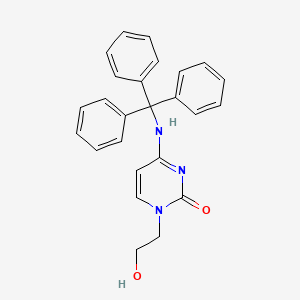
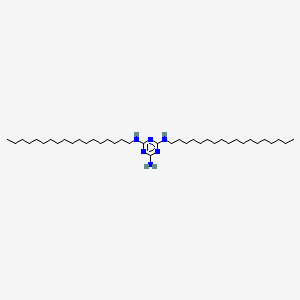
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
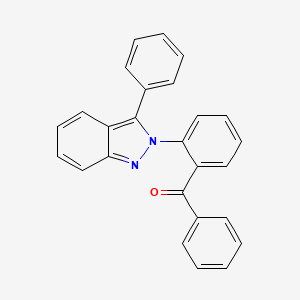
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)

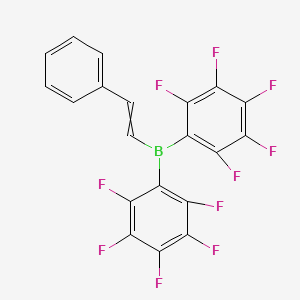
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
